CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide
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Overview
Description
The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” is a peptide sequence that has been studied for its interaction with the calcitonin receptor. This receptor is involved in various physiological processes, including calcium homeostasis and bone metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like “this compound” involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. The purification process is also scaled up using preparative HPLC systems.
Chemical Reactions Analysis
Types of Reactions
The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its interaction with the calcitonin receptor, which plays a role in calcium homeostasis and bone metabolism.
Medicine: Potential therapeutic applications in treating bone-related disorders such as osteoporosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” exerts its effects by binding to the calcitonin receptor. This receptor is a G protein-coupled receptor (GPCR) that activates adenylyl cyclase upon ligand binding. The activation of adenylyl cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). This signaling pathway regulates various physiological processes, including calcium homeostasis and bone metabolism .
Comparison with Similar Compounds
Similar Compounds
Salmon Calcitonin: A peptide hormone that also binds to the calcitonin receptor and has similar physiological effects.
Human Calcitonin: Another peptide hormone with a similar mechanism of action but different amino acid sequence.
Amylin: A peptide hormone that shares structural similarities with calcitonin and interacts with similar receptors.
Uniqueness
The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” is unique due to its specific amino acid sequence and its ability to interact with the calcitonin receptor with high affinity. This makes it a valuable tool for studying receptor-ligand interactions and developing peptide-based therapeutics.
Properties
Molecular Formula |
C144H241N43O48S2 |
---|---|
Molecular Weight |
3406.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(3S,6S,9S,12S,19S)-9-(4-aminobutyl)-19-[[(2S)-1-[(2R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(3-amino-3-oxopropyl)-6-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacyclononadec-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H241N43O48S2/c1-65(2)47-85(174-139(231)110(70(11)12)182-136(228)98(64-237)180-141(233)113(73(15)194)185-135(227)97(62-191)179-129(221)89(51-69(9)10)171-130(222)90(53-103(150)199)172-134(226)95(60-189)177-116(208)77(147)63-236)117(209)157-56-106(202)160-78(25-17-19-41-145)119(211)168-88(50-68(7)8)128(220)178-96(61-190)133(225)166-83(36-39-102(149)198)123(215)164-84(37-40-109(205)206)124(216)170-87(49-67(5)6)127(219)173-92-55-105(201)155-43-21-27-80(162-122(214)82(35-38-101(148)197)165-126(218)86(48-66(3)4)169-120(212)79(163-131(92)223)26-18-20-42-146)121(213)176-93(52-75-31-33-76(196)34-32-75)142(234)187-46-24-30-100(187)137(229)167-81(28-22-44-156-144(153)154)125(217)184-112(72(14)193)140(232)175-91(54-104(151)200)132(224)183-111(71(13)192)138(230)159-57-107(203)161-94(59-188)118(210)158-58-108(204)181-114(74(16)195)143(235)186-45-23-29-99(186)115(152)207/h31-34,65-74,77-100,110-114,188-196,236-237H,17-30,35-64,145-147H2,1-16H3,(H2,148,197)(H2,149,198)(H2,150,199)(H2,151,200)(H2,152,207)(H,155,201)(H,157,209)(H,158,210)(H,159,230)(H,160,202)(H,161,203)(H,162,214)(H,163,223)(H,164,215)(H,165,218)(H,166,225)(H,167,229)(H,168,211)(H,169,212)(H,170,216)(H,171,222)(H,172,226)(H,173,219)(H,174,231)(H,175,232)(H,176,213)(H,177,208)(H,178,220)(H,179,221)(H,180,233)(H,181,204)(H,182,228)(H,183,224)(H,184,217)(H,185,227)(H,205,206)(H4,153,154,156)/t71-,72-,73-,74-,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99-,100-,110+,111+,112+,113+,114+/m1/s1 |
InChI Key |
PPKRHPCXCVMULC-IFCDPWAYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CC(C)C)CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CCCNC(=O)CC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)N)CCC(=O)N |
Origin of Product |
United States |
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